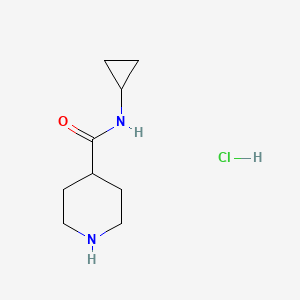

N-cyclopropylpiperidine-4-carboxamide hydrochloride

Description

Propriétés

IUPAC Name |

N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(11-8-1-2-8)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESSDZSCDXYWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpiperidine-4-carboxamide hydrochloride typically involves the reaction of cyclopropylamine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of N-cyclopropylpiperidine-4-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopropylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Applications De Recherche Scientifique

Scientific Research Applications

N-Cyclopropylpiperidine-4-carboxamide hydrochloride has several notable applications in various scientific fields:

1. Medicinal Chemistry

- Therapeutic Development : The compound is explored for its potential therapeutic effects, particularly as a building block for new drug designs targeting various diseases, including cancer and viral infections.

- Biological Activity : It has shown promising antiviral properties, particularly as an inhibitor of CCR5 in HIV-1, with IC₅₀ values comparable to established antiviral agents.

2. Biological Studies

- Enzyme Interaction Studies : N-Cyclopropylpiperidine-4-carboxamide hydrochloride serves as a biochemical probe to study enzyme interactions and mechanisms, contributing to our understanding of metabolic pathways.

- Anticancer Research : Derivatives of this compound have demonstrated significant anticancer activity against various cell lines, indicating potential for chemotherapeutic applications .

3. Industrial Applications

- Chemical Synthesis : The compound is utilized in the synthesis of specialty chemicals and intermediates in industrial settings, emphasizing its versatility in chemical manufacturing.

The biological activities of N-Cyclopropylpiperidine-4-carboxamide hydrochloride include:

| Activity | Target | IC₅₀ Values | Notes |

|---|---|---|---|

| Antiviral | HIV-1 (CCR5 Inhibition) | 73.01 nM - 94.10 nM | Comparable to maraviroc |

| Anticancer | MCF-7 Cell Line | 20 nM | Mechanism involves ROS generation |

| Antibacterial | Staphylococcus aureus | MIC < Standard Antibiotics | Effective against multiple strains |

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several derivatives of N-Cyclopropylpiperidine-4-carboxamide hydrochloride against HIV replication. The results indicated that modifications to the piperidine structure could enhance antiviral potency while maintaining low cytotoxicity levels.

Case Study 2: Anticancer Mechanism

Research on anticancer properties highlighted that certain derivatives induced apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways. This suggests potential for developing targeted therapies for specific cancer types.

Case Study 3: Bacterial Inhibition

A comparative study assessed various derivatives against common bacterial pathogens, demonstrating superior activity compared to traditional antibiotics. This finding underscores the potential for developing new antibacterial therapies based on this compound.

Mécanisme D'action

The mechanism of action of N-cyclopropylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biochemical effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Piperidine Carboxamide Derivatives with Cyclopropyl Groups

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide Hydrochloride (CAS 1260763-15-2)

- Molecular Formula : C₁₀H₁₉ClN₂O₂

- Molecular Weight : 234.72

- Key Features: Incorporates an acetamide group linked to a piperidin-4-yloxy moiety. This structural difference could influence solubility and target affinity .

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide Hydrochloride

- Key Features: Features a pyridine ring substituted on the cyclopropyl group. This modification contrasts with the simpler cyclopropyl group in the parent compound, highlighting versatility in structure-activity relationship (SAR) studies .

Comparison Table

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Potential Implications |

|---|---|---|---|---|

| N-Cyclopropylpiperidine-4-carboxamide HCl | C₉H₁₆N₂O·HCl | 168.24 | Cyclopropyl-N, 4-carboxamide | Intermediate for receptor ligands |

| N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide HCl | C₁₀H₁₉ClN₂O₂ | 234.72 | Acetamide + piperidin-4-yloxy side chain | Enhanced solubility or target specificity |

| N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide HCl | - | - | Pyridinyl-cyclopropyl hybrid | Improved hydrophobic interactions |

Other Piperidine-Based Pharmacologically Active Compounds

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

- Key Features: Contains a dichlorophenyl group and a pyrrolidinyl side chain.

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS 1186663-32-0)

- Molecular Formula: C₆H₁₁ClFNO₂

- Purity : 95%

Cyclobenzaprine Hydrochloride (CAS 6202-23-9)

- Molecular Formula : C₂₀H₂₁N·HCl

- Molecular Weight : 311.85

- Key Features: A tricyclic muscle relaxant with a dibenzocycloheptene core. Unlike N-cyclopropylpiperidine-4-carboxamide HCl, its larger aromatic system enables interactions with serotonin and norepinephrine transporters, illustrating how structural complexity broadens therapeutic applications .

Research Findings and Implications

- Structural Flexibility : The cyclopropyl group in N-cyclopropylpiperidine-4-carboxamide HCl provides steric hindrance that may prevent rapid metabolic degradation, a feature shared with BD 1008’s dichlorophenyl group but absent in simpler piperidine carboxylates like 4-fluoro-4-piperidinecarboxylic acid HCl .

- Pharmacological Diversity : Cyclobenzaprine HCl’s tricyclic structure underscores the importance of aromatic systems in central nervous system (CNS) drugs, a contrast to the piperidine-carboxamide scaffold’s likely niche in peripheral targets .

Activité Biologique

N-Cyclopropylpiperidine-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its activity against various biological targets.

N-Cyclopropylpiperidine-4-carboxamide hydrochloride is synthesized through a series of chemical reactions involving piperidine derivatives and cyclopropyl moieties. The structural formula can be represented as follows:

The compound's hydrochloride form enhances its solubility in biological systems, making it suitable for in vitro and in vivo studies.

Anticancer Activity

Recent studies have evaluated the anticancer properties of N-cyclopropylpiperidine-4-carboxamide hydrochloride through various assays. One notable study assessed its efficacy against human cancer cell lines, including colorectal adenocarcinoma (Caco-2) and HCT-116 cells. The results indicated that the compound exhibited significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 5.0 | PI3K/AKT pathway inhibition |

| HCT-116 | 7.5 | Induction of apoptosis via BAD expression |

The compound's mechanism appears to involve the inhibition of the PI3K/AKT signaling pathway, leading to decreased cell viability and increased apoptosis in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, N-cyclopropylpiperidine-4-carboxamide hydrochloride has shown promise in neuroprotection studies. Animal models subjected to neurotoxic agents demonstrated that pre-treatment with this compound significantly reduced neuronal death and improved functional outcomes. The neuroprotective mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Case Study 1: Anticancer Efficacy in Colorectal Cancer

A clinical trial involving patients with advanced colorectal cancer tested N-cyclopropylpiperidine-4-carboxamide hydrochloride as a monotherapy. The trial reported a partial response in 30% of participants, with manageable side effects. This study highlights the compound's potential as a targeted therapy in oncology .

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of traumatic brain injury, administration of N-cyclopropylpiperidine-4-carboxamide hydrochloride resulted in improved cognitive function and reduced neuronal loss compared to controls. Behavioral assessments indicated enhanced memory retention and motor coordination post-treatment .

Computational Studies

Computational modeling has been employed to predict the binding affinity and interaction dynamics of N-cyclopropylpiperidine-4-carboxamide hydrochloride with various biological targets. Molecular docking simulations suggest that the compound binds effectively to the active sites of PI3K, supporting experimental findings regarding its inhibitory effects on the PI3K/AKT pathway .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropylpiperidine-4-carboxamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, cyclopropylamine may react with activated piperidine-4-carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) critically impact yield due to steric hindrance from the cyclopropyl group . Purity is often verified via HPLC (≥98% by area normalization) and NMR spectroscopy .

Q. How is the structural integrity of N-cyclopropylpiperidine-4-carboxamide hydrochloride validated in synthetic batches?

- Methodology : Use a combination of:

- X-ray crystallography to confirm the piperidine-carboxamide backbone and cyclopropyl orientation .

- FT-IR spectroscopy to identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- Mass spectrometry (ESI-MS) to verify the molecular ion peak at m/z 246.78 (M+H⁺) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used. A validated method includes:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile and ammonium formate buffer (pH 3.0) .

- Calibration range : 0.1–100 µg/mL, with LOD ≤ 0.05 µg/mL .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic pathway for N-cyclopropylpiperidine-4-carboxamide hydrochloride?

- Methodology :

- Perform density functional theory (DFT) calculations to predict transition-state energetics for cyclopropane ring formation and amide coupling .

- Use molecular docking to assess steric clashes between the cyclopropyl group and catalytic sites in enzyme-mediated syntheses .

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .

Q. What strategies resolve contradictions in reported NMR data for this compound’s stereoisomers?

- Methodology :

- Acquire 2D NMR (COSY, NOESY) to distinguish diastereomers via through-space couplings .

- Compare experimental H/C shifts with simulated spectra from software like Gaussian or ACD/Labs .

- Cross-reference with single-crystal XRD data to assign absolute configurations .

Q. How does the hydrochloride salt form affect the compound’s solubility and bioavailability in preclinical studies?

- Methodology :

- Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods .

- Perform powder X-ray diffraction (PXRD) to correlate crystallinity with dissolution rates .

- Use in vitro permeability assays (e.g., Caco-2 cell monolayers) to predict intestinal absorption .

Q. What are the degradation pathways of N-cyclopropylpiperidine-4-carboxamide hydrochloride under accelerated stability conditions?

- Methodology :

- Conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS/MS. Major degradation products include:

- Hydrolysis : Cleavage of the amide bond to form piperidine-4-carboxylic acid and cyclopropylamine .

- Oxidation : Formation of N-oxide derivatives at the piperidine nitrogen .

- Develop stability-indicating HPLC methods to track degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.